molecular formula C₁₂H₁₉D₅O₂ B1161714 Isocapric Acid Ethyl-d5 Ester

Isocapric Acid Ethyl-d5 Ester

Cat. No.: B1161714
M. Wt: 205.35
Attention: For research use only. Not for human or veterinary use.
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Description

Isocapric Acid Ethyl-d5 Ester (hypothetical structure inferred from analogs) is a deuterium-labeled ethyl ester of a branched-chain carboxylic acid. These compounds feature deuterium substitution at the ethyl group, enhancing their utility in metabolic tracing, analytical quantification, and reaction kinetics studies.

Deuterium labeling improves detection sensitivity in mass spectrometry (MS) and nuclear magnetic resonance (NMR) by introducing isotopic signatures that distinguish labeled compounds from endogenous analogs . For example, Tridecanoic Acid Ethyl-d5 Ester (sc-474874) is used to study lipid metabolism due to its resistance to metabolic interference and clear MS signals .

Properties

Molecular Formula

C₁₂H₁₉D₅O₂

Molecular Weight

205.35

Synonyms

8-Methylnonanoic Acid Ethyl-d5 Ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Features

The table below compares key structural attributes of Isocapric Acid Ethyl-d5 Ester analogs:

Compound Name Molecular Formula Molecular Weight Deuterium Position Key Applications Reference
6-Methylheptanoic Acid Ethyl-d5 Ester C10H17D5O2 187.30 Ethyl group Proteasome inhibitor synthesis
Ethyl-d5 Caproate C8H9D5O2 143.23 Ethyl group Solvent/Flavoring agent (deuterated analog)
2-Hexadecyl-octadecanoic Acid Ethyl-d5 Ester C36H67D5O2 541.99 Ethyl group Membrane fluidity studies
Docosahexaenoic Acid Ethyl Ester-D5 C24H29D5O2 373.59 Ethyl group Internal standard in lipidomics
10-Undecenoic Acid Ethyl-d5 Ester C13H19D5O2 217.36 Ethyl group Metabolic flux analysis

Key Observations:

  • Deuterium Labeling : All compounds feature deuterium at the ethyl group (-CD2CD3), minimizing interference with the functional carboxylate or ester group.
  • Branching vs. Linear Chains: Branched analogs (e.g., 6-Methylheptanoic Acid Ethyl-d5 Ester) exhibit altered hydrophobic interactions compared to linear-chain esters like Ethyl-d5 Caproate, affecting their solubility and membrane permeability .

Analytical and Metabolic Performance

Deuterated esters are critical in quantitative MS due to their near-identical chromatographic behavior to non-deuterated analogs. For instance:

  • Docosahexaenoic Acid Ethyl Ester-D5 serves as an internal standard for quantifying omega-3 fatty acids in plasma, with a detection limit <1 ng/mL .
  • Tridecanoic Acid Ethyl-d5 Ester enables precise tracking of fatty acid β-oxidation pathways in liver cells, leveraging its resistance to enzymatic degradation .

Isotope Effects: Secondary deuterium isotope effects influence reaction kinetics. For example, Ethyl-d5 acetate pyrolyzes 10–15% slower than non-deuterated analogs due to C-D bond stability . Similar effects may apply to this compound in hydrolysis or transesterification reactions.

Challenges and Limitations

  • Synthetic Complexity: Perdeuteration (e.g., Ethyl-d5 S-2-diisopropylaminoethyl methylphosphonothiolate) requires specialized reagents and protocols, increasing production costs .
  • Isotopic Purity: Contamination with non-deuterated species (e.g., in Ethyl-d5 Caproate) can skew analytical results, necessitating rigorous purification (>98% isotopic purity) .

Q & A

Basic: What are the key steps for synthesizing Isocapric Acid Ethyl-d5 Ester, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves esterification of deuterated ethanol (e.g., ethanol-d5) with isocapric acid under acid or enzyme catalysis. Key steps include:

  • Deuterated reagent preparation : Ethanol-d5 is reacted with isocapric acid in a molar ratio of 1:5 to ensure excess acid for higher ester yield .
  • Catalyst selection : Lipases (e.g., Novozym® 435) or sulfuric acid are commonly used. Enzymatic methods reduce side reactions and improve specificity .
  • Reaction monitoring : Track acid number (AV) and ester number (EV) via titration or FTIR to assess completion .
  • Purification : Use HPLC or distillation to isolate the ester, ensuring >98% purity .
    Optimization : Central composite design (CCD) can model variables like temperature (e.g., 40–60°C), time (2–6 hours), and catalyst concentration to maximize yield .

Basic: How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:
Characterization requires:

  • Isotopic purity : NMR (¹H and ²H) confirms deuterium incorporation at the ethyl group. For example, absence of ¹H signals at 1.2 ppm (CH3CH2-) confirms deuterium substitution .
  • Structural validation : GC-MS or LC-MS identifies molecular ions (e.g., m/z 195 for the ester) and fragmentation patterns .
  • Purity assessment : HPLC with UV detection (210 nm) quantifies impurities; retention time comparison against non-deuterated standards ensures specificity .

Advanced: How do deuterium isotopes in the ethyl group affect the ester’s reactivity in hydrolysis or transesterification reactions?

Methodological Answer:
Deuterium kinetic isotope effects (KIE) alter reaction rates:

  • Hydrolysis : C-D bonds are stronger than C-H, slowing acid- or base-catalyzed hydrolysis. For example, ethanol-d5 esters exhibit 2–3x slower hydrolysis rates in alkaline conditions compared to non-deuterated analogs .
  • Transesterification : Deuterated esters require higher activation energy, impacting enzyme-catalyzed reactions. Lipase efficiency may decrease by 15–20% due to altered substrate binding .
    Experimental design : Compare rate constants (k) for deuterated vs. non-deuterated esters using kinetic models (e.g., pseudo-first-order) under controlled pH and temperature .

Advanced: What experimental strategies resolve discrepancies in ester yield during scale-up synthesis?

Methodological Answer:
Common issues and solutions:

  • Low yield : Optimize molar ratios (e.g., 1:5 acid:ethanol-d5) and use Soxhlet extraction to remove water, shifting equilibrium toward ester formation .
  • Impurity accumulation : Implement gradient HPLC purification with C18 columns, adjusting mobile phase (e.g., acetonitrile/water) to separate byproducts .
  • Deuterium loss : Conduct reactions under inert atmosphere (N2/Ar) to prevent H-D exchange. Verify isotopic integrity via ²H NMR post-synthesis .
    Data analysis : Use ANOVA to identify significant factors (e.g., temperature, catalyst load) in factorial experiments .

Advanced: How can isotopic labeling of this compound enhance traceability in metabolic or environmental studies?

Methodological Answer:
Deuterium labeling enables:

  • Metabolic tracing : Track ester degradation pathways in biological systems using LC-MS/MS, detecting deuterium-retaining metabolites .
  • Environmental persistence studies : Compare half-lives of deuterated vs. non-deuterated esters in soil/water matrices via GC-MS quantification .
    Methodological note : Use stable isotope probing (SIP) to correlate ester degradation with microbial activity, leveraging ²H-labeled biomarkers .

Basic: What are the storage and stability considerations for this compound?

Methodological Answer:

  • Storage : Store at -20°C in amber vials under argon to prevent hydrolysis and photodegradation .
  • Stability assessment : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products .

Advanced: How to model reaction kinetics for this compound synthesis under varying catalytic conditions?

Methodological Answer:

  • Kinetic models : Fit experimental data (e.g., ester yield vs. time) to pseudo-first-order or Michaelis-Menten equations using software like MATLAB or Python .
  • Parameter estimation : Calculate activation energy (Ea) via Arrhenius plots under different temperatures (e.g., 30–70°C) .
    Validation : Compare predicted vs. observed yields via residual analysis (e.g., R² > 0.95 indicates robust model) .

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